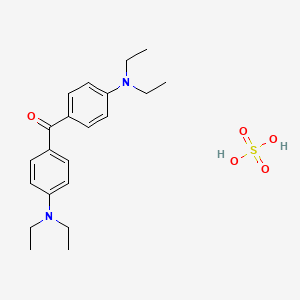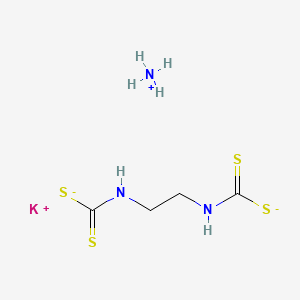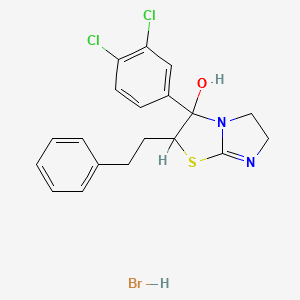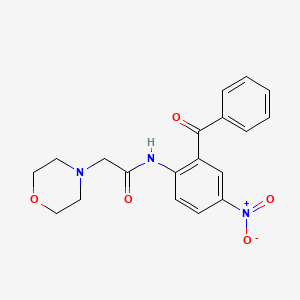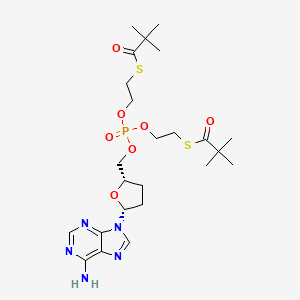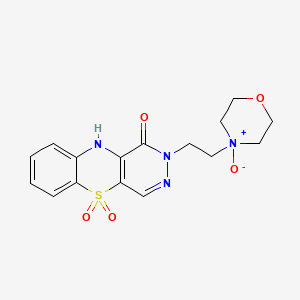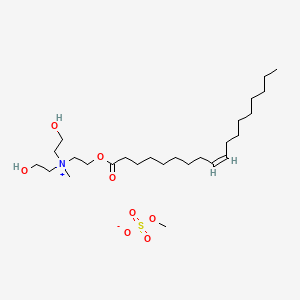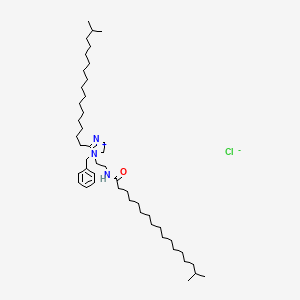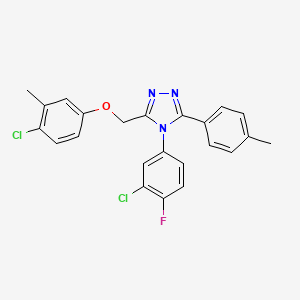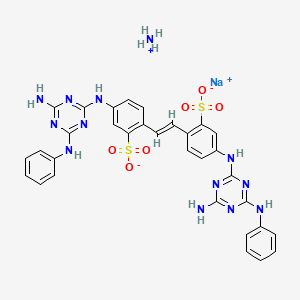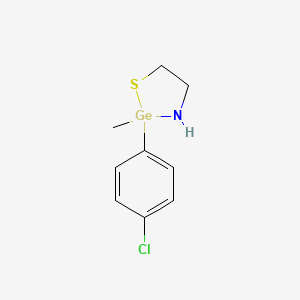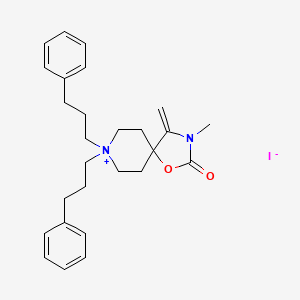
Sodium 2,4-bis((2,6-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 229-325-8, also known as 4-Nonylphenol, is a chemical compound that belongs to the family of alkylphenols. It is characterized by the presence of a nonyl group attached to a phenol molecule. This compound is commonly used in the production of detergents, emulsifiers, and other industrial applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Nonylphenol is typically synthesized through the alkylation of phenol with nonene. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{OH} + \text{C}9\text{H}{18} \rightarrow \text{C}9\text{H}{19}\text{C}_6\text{H}_4\text{OH} ]
Industrial Production Methods
In industrial settings, the production of 4-Nonylphenol involves large-scale alkylation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation and other separation techniques to remove any unreacted phenol and nonene.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as non-ionic surfactants.
Reduction: Reduction reactions can convert 4-Nonylphenol to its corresponding alcohol.
Substitution: It can undergo electrophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Nonylphenol Ethoxylates: Formed through oxidation, used in detergents and emulsifiers.
Nonyl Alcohol: Formed through reduction, used in the production of plasticizers and lubricants.
Applications De Recherche Scientifique
4-Nonylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various surfactants and polymers.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic life.
Medicine: Investigated for its potential toxicological effects and interactions with biological systems.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Nonylphenol involves its interaction with estrogen receptors, leading to endocrine disruption. It mimics the action of natural estrogens, binding to estrogen receptors and altering the normal hormonal balance. This can result in various physiological effects, particularly in aquatic organisms.
Comparaison Avec Des Composés Similaires
4-Nonylphenol can be compared with other alkylphenols, such as:
Octylphenol: Similar structure but with an octyl group instead of a nonyl group. It also exhibits endocrine-disrupting properties.
Dodecylphenol: Contains a dodecyl group and is used in similar industrial applications.
Phenol: The simplest member of the phenol family, lacking the alkyl group but serving as a precursor for various alkylphenols.
4-Nonylphenol is unique due to its specific nonyl group, which imparts distinct surfactant properties and industrial applications.
Propriétés
Numéro CAS |
6473-04-7 |
|---|---|
Formule moléculaire |
C30H19N10NaO11S |
Poids moléculaire |
750.6 g/mol |
Nom IUPAC |
sodium;2,4-bis[[2,6-dihydroxy-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C30H20N10O11S.Na/c41-24-12-10-21(34-31-16-1-6-19(7-2-16)39(45)46)29(43)27(24)37-33-18-5-14-26(52(49,50)51)23(15-18)36-38-28-25(42)13-11-22(30(28)44)35-32-17-3-8-20(9-4-17)40(47)48;/h1-15,41-44H,(H,49,50,51);/q;+1/p-1 |
Clé InChI |
YONHUHGFBGVHEL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C(=C(C=C2)O)N=NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4=C(C=CC(=C4O)N=NC5=CC=C(C=C5)[N+](=O)[O-])O)O)[N+](=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


